2-Bromo-4-(dimethylamino)phenol
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Overview
Description
2-Bromo-4-(dimethylamino)phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom at the second position and a dimethylamino group at the fourth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(dimethylamino)phenol can be achieved through several methods. One common approach involves the bromination of 4-(dimethylamino)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(dimethylamino)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phenolic compounds.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form debrominated products.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of debrominated phenols.
Scientific Research Applications
2-Bromo-4-(dimethylam
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-bromo-4-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10BrNO/c1-10(2)6-3-4-8(11)7(9)5-6/h3-5,11H,1-2H3 |
InChI Key |
VECOILWWNISFHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
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